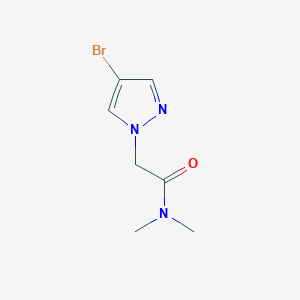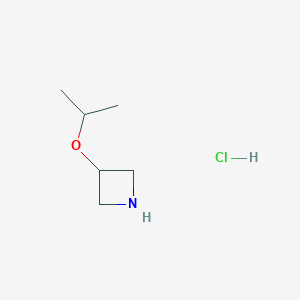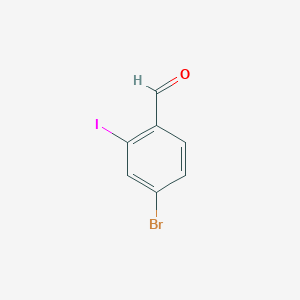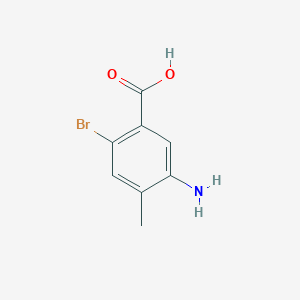
2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally similar to “2-(4-bromo-1H-pyrazol-1-yl)ethanol”, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide.
Molecular Structure Analysis
The molecular structure of compounds closely related to “2-(4-bromo-1H-pyrazol-1-yl)ethanol” has been characterized through various methods, including X-ray crystallography, which provides detailed insights into the arrangement of atoms and the geometry of the molecules.
Scientific Research Applications
Novel FLAP Inhibitor Synthesis
2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has been identified as a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, with outstanding pharmacokinetic properties. Its synthesis involved six radiochemical steps, resulting in a product with a specific activity of 51 mCi/mmol, using carbon-14 zinc cyanide. This compound demonstrates significant potential in the field of medicinal chemistry (Latli et al., 2015).
Intermolecular Interactions in Antipyrine-Like Derivatives
Research on antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has shown these compounds to exhibit complex intermolecular interactions. These include hydrogen bonds and C–H⋯π contacts, which are essential for the stabilization of their solid-state structures. Detailed Hirshfeld surface analysis and DFT calculations have been utilized to explore these interactions, providing insights into the design of similar compounds (Saeed et al., 2020).
Photoinduced Tautomerization Studies
A study on 2-(1H-pyrazol-5-yl)pyridines and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed the occurrence of three types of photoreactions. These reactions are excited-state intramolecular and intermolecular double-proton transfers, and solvent-assisted double-proton transfer. These findings are significant in understanding the photophysical and photochemical behaviors of pyrazolyl derivatives (Vetokhina et al., 2012).
Synthesis of Pyrazole Derivatives
Research on the synthesis of pyrazole derivatives, including compounds with a 2-(1H-pyrazol-5-yl) structure, has indicated their importance in medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis methods involve various strategies, including condensation and cyclization, highlighting the versatility of pyrazole in pharmaceutical research (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it is a non-combustible solid .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVQBJPNNRSACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)


![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)



![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)